molecular formula C14H9ClN4O3S B15021749 N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B15021749
M. Wt: 348.8 g/mol
InChI Key: FQOUTZVKDPCPFT-UHFFFAOYSA-N
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Description

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide is a benzothiadiazole derivative characterized by a chloro-substituted benzothiadiazole core linked to a 2-methyl-3-nitrobenzamide moiety. The benzothiadiazole scaffold is renowned for its electron-deficient aromatic system, which enhances reactivity and interaction with biological targets. The chloro group at position 5 of the benzothiadiazole ring contributes to electronic effects and steric hindrance, while the 2-methyl-3-nitrobenzamide substituent introduces polar and electron-withdrawing properties, influencing solubility and bioactivity.

Properties

Molecular Formula

C14H9ClN4O3S

Molecular Weight

348.8 g/mol

IUPAC Name

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C14H9ClN4O3S/c1-7-8(3-2-4-11(7)19(21)22)14(20)16-12-9(15)5-6-10-13(12)18-23-17-10/h2-6H,1H3,(H,16,20)

InChI Key

FQOUTZVKDPCPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC3=NSN=C32)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the benzothiadiazole core: This step involves the cyclization of appropriate precursors to form the benzothiadiazole ring system.

    Introduction of the chloro substituent: Chlorination reactions are employed to introduce the chloro group at the desired position on the benzothiadiazole ring.

    Attachment of the nitrobenzamide moiety: This step involves the coupling of the benzothiadiazole core with a nitrobenzamide derivative under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired outcome.

Chemical Reactions Analysis

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in various medical studies. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity and binding to enzymes like dihydropteroate synthase .
  • Heterocycle substitution (benzothiadiazole vs. benzothiazole/thiazole) alters π-π stacking and hydrogen-bonding interactions .

Physicochemical Properties

  • Solubility: The nitro group increases polarity but is counterbalanced by the chloro and methyl groups, resulting in moderate aqueous solubility (~0.1 mg/mL in PBS). Analogues with dimethylamino (e.g., ) show improved solubility due to basicity.
  • Stability : Nitro-substituted benzamides are prone to photodegradation; chloro substituents enhance thermal stability .

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